

structure-activity relationship of furan-2carboxamides

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Compound of Interest

N-(4-hydroxyphenyl)furan-2carboxamide

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A Comprehensive Guide to the Structure-Activity Relationship of Furan-2-Carboxamides

The furan-2-carboxamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, making it a subject of significant interest in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-2-carboxamide derivatives, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information is presented to aid researchers, scientists, and drug development professionals in the design of novel therapeutic agents.

Antimicrobial Activity

Furan-2-carboxamide derivatives have shown promising activity against various bacterial and fungal pathogens. The SAR studies reveal that the nature and position of substituents on the furan ring and the carboxamide nitrogen play a crucial role in determining the antimicrobial potency.

Antibacterial Activity

A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that the presence of an aromatic moiety enhances the antibacterial activity, likely due to increased lipophilicity.[1] Derivatives containing a 2,4-dinitrophenyl group showed significant inhibition against both Gram-positive and Gramnegative bacteria.[1][2]







Another study on N-(4-bromophenyl)furan-2-carboxamides demonstrated that these compounds are effective against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA.[3] The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be the most effective.[3] Furthermore, a series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives incorporating 2,4-dinitrophenylhydrazone and thiosemicarbazone moieties were synthesized.[4][5] Compounds containing the 2,4-dinitrophenylhydrazone moiety were particularly active against E. coli.[4][5]

The antibiofilm activity of furan-2-carboxamides against Pseudomonas aeruginosa has also been investigated. It was found that carbohydrazides and triazoles derived from furan-2-carboxamide showed significant antibiofilm activity, with one carbohydrazide derivative showing 58% inhibition.[6][7] These compounds are believed to act by targeting the LasR quorum-sensing system.[6][7]

Table 1: Antibacterial Activity of Furan-2-Carboxamide Derivatives



Compound ID	Structure	Bacterial Strain	MIC (μg/mL)	Inhibition Zone (mm)	Reference
p- tolylcarbamot hioyl)furan-2- carboxamide	Derivative of carbamothioy I-furan-2-carboxamide	E. coli, S. aureus, B. cereus	230-280	10.5-16	[1]
2,4- dinitrophenyl containing carboxamide	Derivative of carbamothioy I-furan-2-carboxamide	Various bacteria	150.7-295	9-17	[1][2]
N-(4- bromophenyl) furan-2- carboxamide (3)	N-(4- bromophenyl) furan-2- carboxamide	A. baumannii, K. pneumoniae, E. cloacae, MRSA	Not specified	Most effective in the series	[3]
Compound 8a (2,4- dinitrophenyl hydrazone derivative)	5- bromofuran- 2- carboxamide derivative	E. coli	Not specified	Most active in the series	[4][5]
Carbohydrazi de 4b	Furan-2- carboxamide derivative	P. aeruginosa	Not applicable	58% biofilm inhibition	[6][7]

Antifungal Activity

The antifungal activity of carbamothioyl-furan-2-carboxamide derivatives was found to be more prominent than their antibacterial activities.[1] Derivatives with a 2,4-dinitrophenyl group exhibited significant inhibition against various fungal strains.[1][2] In another study, a 5-bromofuran-2-carboxamide derivative containing a 2,4-dinitrophenylhydrazone moiety (compound 8a) was identified as the most active antifungal agent in its series.[4][5]

Table 2: Antifungal Activity of Furan-2-Carboxamide Derivatives



Compound ID	Structure	Fungal Strain(s)	MIC (μg/mL)	Reference
2,4-dinitrophenyl containing carboxamide	Derivative of carbamothioyl-furan-2-carboxamide	Various fungi	150.7-295	[1][2]
Compound 8a (2,4-dinitrophenylhydr azone derivative)	5-bromofuran-2- carboxamide derivative	Not specified	Most active in the series	[4][5]

Anticancer Activity

Furan-2-carboxamides have emerged as a promising scaffold for the development of anticancer agents. Their mechanism of action often involves the disruption of cellular processes crucial for cancer cell proliferation and survival.

One study reported a novel furan-2-carboxamide derivative as a microtubule stabilizing agent. [8] This compound induced mitotic arrest and apoptosis in various cancer cell lines with IC50 values ranging from 4 μ M to 8 μ M.[8]

A series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines.[1] The compound p-tolylcarbamothioyl)furan-2-carboxamide showed the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 µg/mL.[2]

Furthermore, anthra[2,3-b]furan-3-carboxamides have been investigated as potent antitumor agents.[9] These compounds demonstrated high antiproliferative potency against a panel of wild-type and drug-resistant tumor cell lines, with some derivatives causing apoptotic cell death preceded by a G2/M phase arrest.[9] Their mechanism is believed to involve DNA intercalation and inhibition of topoisomerases 1 and 2.[9]

Table 3: Anticancer Activity of Furan-2-Carboxamide Derivatives



Compound	Cancer Cell Line(s)	IC50 (μM)	Mechanism of Action	Reference
Novel furan-2- carboxamide derivative	Various cancer cell lines	4 - 8	Microtubule stabilization, mitotic arrest, apoptosis	[8]
p- tolylcarbamothio yl)furan-2- carboxamide	HepG2 (hepatocellular carcinoma)	20 μg/mL (33.29% cell viability)	Not specified	[1][2]
Anthra[2,3-b]furan-3-carboxamides (3c, 3d)	L1210, HeLa, K562, HCT116	Submicromolar to low micromolar	DNA intercalation, Topoisomerase 1 and 2 inhibition, G2/M arrest, apoptosis	[9]

Enzyme Inhibitory Activity

Furan-2-carboxamides have also been explored as inhibitors of various enzymes implicated in disease.

Pyruvate Dehydrogenase E1 (PDH E1) Inhibition

A series of furan-based thiamine analogues were developed as potent and selective inhibitors of mammalian PDH E1, an enzyme involved in cellular energy metabolism and linked to the Warburg effect in cancer.[10][11] Structure-activity relationship studies revealed that acylation at the C2-position of the furan ring is crucial for inhibitory activity.[10]

Carbonic Anhydrase (CA) Inhibition

Substituted furan sulfonamides have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[12] Several furyl sulfonamides were found to be potent inhibitors of human CA isoforms I, II, IV, and IX.[12]



SARS-CoV-2 Main Protease (Mpro) Inhibition

In the search for antiviral agents, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro).[13] Through structure-based drug design and optimization, compounds with IC50 values in the low micromolar range were discovered.[13]

Table 4: Enzyme Inhibitory Activity of Furan-2-Carboxamide Derivatives

Compound Class	Target Enzyme	Key Structural Features for Activity	IC50/Ki	Reference
Furan-based thiamine analogues	Pyruvate Dehydrogenase E1 (PDH E1)	C2-acylation of the furan ring	Not specified	[10][11]
Furyl sulfonamides	Carbonic Anhydrases (hCA I, II, IV, IX)	Sulfonamide group on the furan scaffold	Ki values ranging from 0.346 μM to 3.006 μM	[12]
2-(furan-2- ylmethylene)hydr azine-1- carbothioamides	SARS-CoV-2 Main Protease (Mpro)	Hydrazine-1- carbothioamide moiety	IC50 values as low as 1.55 μM	[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols cited in the reviewed literature.

Antimicrobial Susceptibility Testing

The antibacterial and antifungal activities of the synthesized compounds are typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method to measure the zone of inhibition.



- Agar Well Diffusion Method: A standardized inoculum of the test microorganism is swabbed
 onto the surface of an agar plate. Wells are then punched into the agar, and a specific
 concentration of the test compound is added to each well. After incubation, the diameter of
 the zone of inhibition around each well is measured.[1]
- Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized suspension of the microorganism is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
 [1]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the furan-2-carboxamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations
of the test compounds. After a specific incubation period, MTT solution is added to each well.
The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals
are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured
using a microplate reader. The percentage of cell viability is calculated relative to untreated
control cells, and the IC50 value is determined.[14]

Enzyme Inhibition Assays

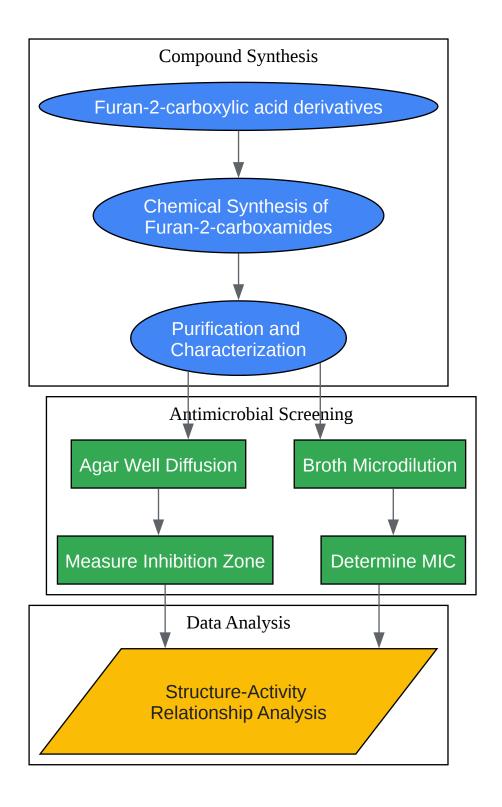
The inhibitory activity against specific enzymes is determined using various biochemical assays.

SARS-CoV-2 Mpro Inhibition Assay: The enzymatic activity of Mpro is measured using a
fluorogenic substrate. The assay is performed in the presence and absence of the test
compounds. The decrease in the rate of substrate cleavage in the presence of the inhibitor is
used to calculate the percentage of inhibition and the IC50 value.[13]

Visualizations

Experimental Workflow for Antimicrobial Screening



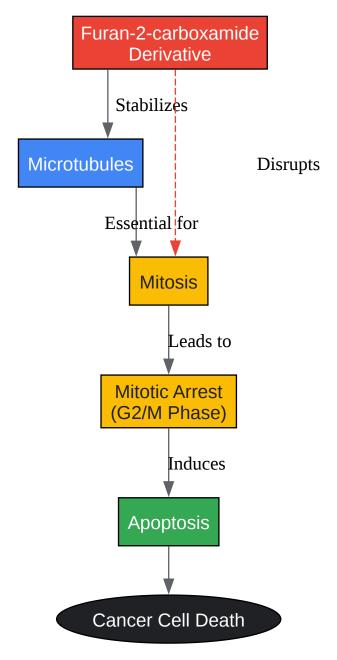


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Caption: Workflow for the synthesis and antimicrobial screening of furan-2-carboxamide derivatives.



Signaling Pathway for Microtubule Stabilizing Anticancer Agents



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Caption: Proposed mechanism of action for microtubule-stabilizing furan-2-carboxamide anticancer agents.



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